molecular formula C14H11NO3 B1668148 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione CAS No. 39674-97-0

4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione

Cat. No.: B1668148
CAS No.: 39674-97-0
M. Wt: 241.24 g/mol
InChI Key: LLPBUXODFQZPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BVT 948 is a non-competitive, irreversible inhibitor of protein tyrosine phosphatases (PTPs). It is known for its ability to enhance insulin signaling and inhibit several cytochrome P450 isoforms and lysine methyltransferase SETD8. The compound has a molecular formula of C14H11NO3 and a molecular weight of 241.25 g/mol .

Biochemical Analysis

Biochemical Properties

BVT 948 plays a crucial role in biochemical reactions by inhibiting protein tyrosine phosphatases (PTPs). It displays irreversible inhibition through the catalysis of hydrogen peroxide-dependent oxidation of PTPs . This inhibition enhances insulin signaling in vitro and improves insulin tolerance in ob/ob mice in vivo . Additionally, BVT 948 inhibits several cytochrome P450 isoforms, which are essential enzymes involved in drug metabolism .

Cellular Effects

BVT 948 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting protein tyrosine phosphatases, BVT 948 enhances insulin signaling, which is crucial for glucose uptake and metabolism in cells . This compound also promotes cell migration and induces the expression of matrix metalloproteinase-9 (MMP-9) in MCF-7 breast cancer cells . These effects highlight the potential therapeutic applications of BVT 948 in metabolic disorders and cancer treatment.

Molecular Mechanism

At the molecular level, BVT 948 exerts its effects by binding to protein tyrosine phosphatases and catalyzing their oxidation through hydrogen peroxide-dependent mechanisms . This irreversible inhibition prevents the dephosphorylation of tyrosine residues on target proteins, thereby enhancing insulin signaling and other cellular processes . Additionally, BVT 948 inhibits cytochrome P450 isoforms, which affects drug metabolism and detoxification pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BVT 948 have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that BVT 948 enhances insulin signaling and insulin tolerance in ob/ob mice over extended periods

Dosage Effects in Animal Models

The effects of BVT 948 vary with different dosages in animal models. At lower doses, BVT 948 enhances insulin signaling and improves insulin tolerance without causing significant adverse effects . At higher doses, BVT 948 may exhibit toxic effects, including inhibition of cytochrome P450 isoforms, which can impact drug metabolism and lead to potential toxicity . Therefore, careful dosage optimization is essential for maximizing the therapeutic benefits of BVT 948 while minimizing adverse effects.

Metabolic Pathways

BVT 948 is involved in metabolic pathways related to insulin signaling and drug metabolism. By inhibiting protein tyrosine phosphatases, BVT 948 enhances insulin signaling, which is crucial for glucose uptake and metabolism . Additionally, BVT 948 inhibits cytochrome P450 isoforms, affecting the metabolism of various drugs and endogenous compounds . These interactions highlight the importance of understanding the metabolic pathways influenced by BVT 948 for its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, BVT 948 is transported and distributed through various mechanisms. The compound’s cell-permeable nature allows it to enter cells and interact with target proteins, such as protein tyrosine phosphatases and cytochrome P450 isoforms . The distribution of BVT 948 within different cellular compartments and tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of BVT 948 plays a crucial role in its activity and function. BVT 948 is known to interact with protein tyrosine phosphatases and cytochrome P450 isoforms within specific cellular compartments . The targeting signals and post-translational modifications that direct BVT 948 to these compartments are essential for its inhibitory effects on these enzymes. Understanding the subcellular localization of BVT 948 can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

BVT 948 is synthesized through a series of chemical reactions involving the formation of its core structure, 4-hydroxy-3,3-dimethyl-2H-benz[g]indole-2,5(3H)-dione. The synthetic route typically involves the following steps:

    Formation of the indole core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization: Introduction of hydroxyl and carbonyl groups to form the final structure.

Industrial Production Methods

Industrial production of BVT 948 involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

BVT 948 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized forms of the target enzymes and inhibited enzyme complexes .

Scientific Research Applications

BVT 948 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of protein tyrosine phosphatases and cytochrome P450 isoforms.

    Biology: Investigates the role of PTPs in cellular signaling pathways.

    Medicine: Explores potential therapeutic applications in enhancing insulin signaling and treating diseases like diabetes and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

    Alexidine dihydrochloride: Another PTP inhibitor with similar inhibitory effects on PTPs and cytochrome P450 isoforms.

    Vanadate: A well-known PTP inhibitor but with different mechanisms and specificity.

Uniqueness

BVT 948 is unique due to its non-competitive, irreversible inhibition mechanism and its ability to enhance insulin signaling without affecting the duration of the signal. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

3,3-dimethyl-1H-benzo[g]indole-2,4,5-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-14(2)9-10(15-13(14)18)7-5-3-4-6-8(7)11(16)12(9)17/h3-6H,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPBUXODFQZPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3C(=O)C2=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424993
Record name BVT 948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39674-97-0
Record name BVT 948
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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